molecular formula C4H5F3O2 B13273099 2,2,3-Trifluorobutanoic acid

2,2,3-Trifluorobutanoic acid

Cat. No.: B13273099
M. Wt: 142.08 g/mol
InChI Key: MRRJEEXGFKEGTA-UHFFFAOYSA-N
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Description

2,2,3-Trifluorobutanoic acid is an organic compound with the molecular formula C4H5F3O2. It is a fluorinated derivative of butanoic acid, characterized by the presence of three fluorine atoms at the 2 and 3 positions of the butanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-Trifluorobutanoic acid can be achieved through several methods. One common approach involves the alkylation of a glycine Schiff base with trifluoroethyl iodide under basic conditions. This method employs a recyclable chiral auxiliary to form the corresponding nickel (II) complex, which is then alkylated with trifluoroethyl iodide. The resultant alkylated nickel (II) complex is disassembled to reclaim the chiral auxiliary and produce 2-amino-4,4,4-trifluorobutanoic acid, which is subsequently converted to this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis techniques. The use of recyclable chiral auxiliaries and nickel (II) complexes allows for the efficient production of this compound on a large scale, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trifluorobutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.

    Substitution: The fluorine atoms in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols. Substitution reactions result in the formation of various substituted derivatives .

Scientific Research Applications

2,2,3-Trifluorobutanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,3-Trifluorobutanoic acid involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the fluorinated derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,2,3-Trifluorobutanoic acid include other fluorinated butanoic acids, such as 2,2,4-trifluorobutanoic acid and 2,3,3-trifluorobutanoic acid. These compounds share similar structural features but differ in the position and number of fluorine atoms .

Uniqueness

This compound is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms at the 2 and 3 positions enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C4H5F3O2

Molecular Weight

142.08 g/mol

IUPAC Name

2,2,3-trifluorobutanoic acid

InChI

InChI=1S/C4H5F3O2/c1-2(5)4(6,7)3(8)9/h2H,1H3,(H,8,9)

InChI Key

MRRJEEXGFKEGTA-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)(F)F)F

Origin of Product

United States

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